Chemical Structure, Properties, and SuFEx Applications of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
Chemical Structure, Properties, and SuFEx Applications of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and cross-linking mass spectrometry (XL-MS) reagents. At the forefront of this methodology are bifunctional building blocks that allow for modular assembly. 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly specialized, bifunctional synthon designed for these advanced applications. By combining a reactive secondary amine with a highly stable, yet conditionally reactive sulfonyl fluoride warhead, this molecule serves as an ideal linker for converting reversible binding ligands into potent, irreversible covalent probes.
This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic behavior, and validated experimental workflows for utilizing 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in drug development and chemical biology.
Chemical Structure & Physicochemical Properties
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) features a three-carbon aliphatic backbone that acts as a flexible, minimal-steric-hindrance spacer[1].
The molecule possesses two orthogonal functional groups:
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Secondary Amine (Methylamino group): Located at the C1 position, this group allows for selective N-alkylation or amide coupling. The presence of the methyl group provides slight steric hindrance, which prevents over-alkylation and suppresses unwanted side reactions compared to primary amines, while still maintaining excellent nucleophilicity for standard peptide coupling.
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Sulfonyl Fluoride (SO₂F) Warhead: Located at the C2 position, this functional group is the cornerstone of SuFEx chemistry. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, the S(VI)-F bond is thermodynamically stable in aqueous environments, resisting reduction, oxidation, and non-specific nucleophilic attack[2].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride |
| CAS Number | 2758006-45-8 |
| Molecular Formula | C₄H₁₀FNO₂S • HCl |
| Molecular Weight | 191.65 g/mol (Free base: 155.19 g/mol ) |
| Key Functional Groups | Secondary Amine, Sulfonyl Fluoride |
| Hazard Classification | Acute Tox. 4 (Oral, Dermal, Inhalation)[1] |
| Aqueous Stability | High (Resistant to spontaneous hydrolysis at pH 7.4) |
Mechanistic Role in SuFEx Click Chemistry
SuFEx chemistry, pioneered by K. Barry Sharpless, relies on the unique kinetic stability of the S-F bond[2]. The sulfonyl fluoride group in 1-(Methylamino)propane-2-sulfonyl fluoride remains inert until it is activated by a specific microenvironment or a strong catalyst (such as BTMG or DBU)[3].
In the context of chemical biology and drug discovery, this activation is typically achieved via proximity-enhanced reactivity [4]. When the methylamino group is conjugated to a target-specific ligand, the ligand directs the sulfonyl fluoride warhead into the binding pocket of a protein. The 3D spatial arrangement and the local dielectric environment of the protein pocket create an "electrostatic matchmaking" effect[5]. This lowers the activation energy required for a nucleophilic residue (such as Lysine, Tyrosine, Histidine, or Serine) to attack the S(VI) center, resulting in the expulsion of hydrogen fluoride (HF) and the formation of a stable covalent bond[4].
Bifunctional workflow of 1-(Methylamino)propane-2-sulfonyl fluoride in probe synthesis.
Table 2: SuFEx Reactivity Profile by Amino Acid Residue
| Target Residue | Nucleophile | Adduct Formed | Reactivity / Context Dependency |
| Tyrosine (Tyr) | Phenol (-OH) | Aryl Sulfonate | High; heavily favored in hydrophobic pockets. |
| Lysine (Lys) | Primary Amine (-NH₂) | Sulfonamide | High; driven by local pKa shifts and proximity. |
| Histidine (His) | Imidazole (-NH) | Sulfonamide | Moderate; requires precise geometric alignment. |
| Serine (Ser) | Alcohol (-OH) | Alkyl Sulfonate | Low/Moderate; typically requires catalytic activation. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choices and the analytical checkpoints required to verify success.
Protocol 1: Synthesis of a Covalent Probe via Amide Coupling
This protocol describes the conjugation of a target-binding carboxylic acid ligand to the secondary amine of 1-(Methylamino)propane-2-sulfonyl fluoride.
Step-by-Step Methodology:
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Pre-activation: Dissolve 1.0 equivalent of the target carboxylic acid ligand in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir at room temperature for 10 minutes.
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Causality: Pre-activating the carboxylic acid to form the active ester minimizes the exposure of the secondary amine to unreacted coupling reagents, ensuring clean and complete conversion.
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Amine Addition: Add 1.1 equivalents of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride to the reaction mixture, followed by an additional 1.2 equivalents of DIPEA.
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Causality: The hydrochloride salt must be neutralized in situ by the non-nucleophilic base (DIPEA) to liberate the free secondary amine. DIPEA is strictly chosen over nucleophilic bases (like primary/secondary amines or strong aqueous bases) to prevent premature degradation or unwanted SuFEx triggering of the SO₂F group.
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Reaction Monitoring: Stir for 2 hours at room temperature. Monitor the reaction via LC-MS.
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Self-Validation Checkpoint: The SO₂F group is highly stable to HATU/DIPEA conditions. The LC-MS spectrum must show the intact [M+H]⁺ peak of the product. If a mass shift of -18 Da or -20 Da is observed, it indicates unwanted hydrolysis or fluoride loss, signaling moisture contamination or excessive base strength.
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Purification: Purify the product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) and lyophilize.
Protocol 2: Proximity-Enhanced Protein Labeling (In Vitro)
This protocol details the use of the synthesized probe to covalently modify a target protein.
Step-by-Step Methodology:
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Protein Preparation: Prepare a 10 µM solution of the purified target protein in PBS buffer (pH 7.4).
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Causality: Physiological pH is critical. The S-F bond is entirely stable in water at pH 7.4. The reaction relies exclusively on the 3D spatial arrangement (proximity) to activate the otherwise inert SO₂F group[6]. Altering the pH could denature the protein, destroying the microenvironment required for electrostatic matchmaking.
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Probe Incubation: Add the synthesized SuFEx probe to a final concentration of 50 µM (5x molar excess). Incubate at 37°C for 2 to 4 hours.
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Quenching & Desalting: Quench the reaction by passing the mixture through a Zeba spin desalting column to remove the unreacted small-molecule probe.
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Intact Mass Spectrometry: Analyze the desalted protein via LC-MS (Intact Mass Deconvolution).
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Self-Validation Checkpoint: Successful covalent modification is validated by a specific mass shift. The deconvoluted mass of the protein should equal: [Native Protein Mass] + [Probe Mass] - 20 Da. The loss of 20 Da corresponds to the expulsion of HF (Hydrogen = 1 Da, Fluorine = 19 Da), which is the definitive, self-validating signature of a successful SuFEx reaction[7].
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Mechanism of proximity-enhanced SuFEx labeling in protein microenvironments.
Conclusion
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly versatile and structurally optimized building block for modern chemical biology. Its bifunctional nature allows researchers to seamlessly append a stable SuFEx warhead onto complex ligands using standard amide coupling techniques. By leveraging the principles of proximity-enhanced reactivity and electrostatic matchmaking, this compound enables the precise, irreversible targeting of nucleophilic amino acids, driving forward innovations in covalent drug discovery and structural proteomics.
References
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